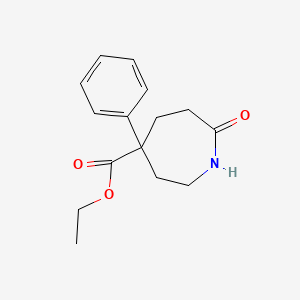

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

7512-08-5 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

ethyl 7-oxo-4-phenylazepane-4-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-2-19-14(18)15(12-6-4-3-5-7-12)9-8-13(17)16-11-10-15/h3-7H,2,8-11H2,1H3,(H,16,17) |

InChI Key |

BSAYNGMOVKKEIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)NCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Retrosynthetic Analysis of the Azepanecarboxylate Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The primary challenge in the synthesis of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate lies in the formation of the seven-membered azepane ring. Several disconnection strategies can be envisioned for the azepane core, primarily focusing on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

One logical approach involves a C-N bond disconnection, which simplifies the azepane ring into a linear precursor. This strategy is advantageous as it allows for the sequential introduction of the required functional groups onto a more manageable acyclic backbone before the final ring-closing step. A key disconnection can be made at the N4-C5 bond, leading to a linear amino ester precursor.

Another viable strategy is a C-C bond disconnection. A Dieckmann condensation approach, for instance, would involve disconnecting the C6-C7 bond, retrosynthetically leading to a diester precursor. nih.govmdpi.comlibretexts.orgjk-sci.comnih.gov This intramolecular cyclization is a well-established method for forming cyclic β-keto esters and is particularly effective for constructing five-, six-, and seven-membered rings. nih.govmdpi.com

A third approach could involve a ring expansion strategy, where a more readily available six-membered piperidine (B6355638) ring is expanded to the seven-membered azepane.

| Disconnection Strategy | Bond(s) Disconnected | Precursor Type | Key Reaction for Ring Formation |

| C-N Disconnection | N4-C5 | Linear amino diester | Intramolecular amidation/reductive amination |

| C-C Disconnection | C6-C7 | Acyclic diester | Dieckmann Condensation |

| Ring Expansion | - | Substituted piperidine | Tiffeneau-Demjanov type rearrangement |

The incorporation of the 7-oxo (keto) group and the 4-phenyl substituent is critical to the functionality of the target molecule.

The keto group at the C7 position is retrosynthetically a β-keto ester functionality relative to the ester at C4. In a Dieckmann condensation approach, this keto group is naturally formed during the cyclization of a suitable diester. libretexts.orgjk-sci.comnih.gov Alternatively, if an intramolecular amidation strategy is employed, the keto group could be introduced via oxidation of a corresponding secondary alcohol at C7 of the azepane ring.

The N-phenyl group can be introduced through several established methods. One common approach is the nucleophilic substitution of an appropriate precursor with aniline. For instance, a linear precursor with a leaving group at the position corresponding to N4 could be reacted with aniline. Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.

The ethyl carboxylate group at the C4 position is a standard ester functionality. In a retrosynthetic sense, this ester can be disconnected to an alcohol (ethanol) and a carboxylic acid. The esterification can be achieved through various classical methods, such as Fischer esterification, where the corresponding carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent before reaction with ethanol.

If the synthetic strategy involves building the molecule with the ester group already in place, starting materials containing the ethyl carboxylate moiety would be selected.

Multicomponent Reaction Approaches to Azepane Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient alternative to traditional multi-step syntheses.

While the classical Biginelli and Mannich reactions are well-established for the synthesis of six-membered rings, their application to the formation of seven-membered azepane systems is less common. libretexts.orgjk-sci.comnih.govwikipedia.orgyoutube.comacs.org

The Biginelli reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. jk-sci.comwikipedia.org Adapting this reaction for azepane synthesis would require a significant modification of the reactants to facilitate the formation of a seven-membered ring. A hypothetical intramolecular Biginelli-type reaction could be envisioned, but this remains a speculative approach without direct literature precedent.

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde (B43269) and a primary or secondary amine. libretexts.orgnih.govyoutube.comacs.org A tandem Mannich reaction-cyclization could potentially be designed to construct the azepane ring. For example, a carefully designed precursor with two carbonyl groups and an amine could undergo an intramolecular Mannich reaction to form the seven-membered ring.

The construction of seven-membered rings is often challenging due to unfavorable entropic factors. However, several cyclization strategies have been successfully employed for the synthesis of azepanes.

One of the most promising methods for the synthesis of this compound is the intramolecular Dieckmann condensation. nih.govmdpi.comlibretexts.orgjk-sci.comnih.gov This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. libretexts.orgjk-sci.comnih.gov For the target molecule, a plausible precursor would be a diester containing a nitrogen atom in the backbone.

Another powerful cyclization method is reductive amination. organic-chemistry.org This reaction involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. An intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group can be a highly effective method for forming the azepane ring.

Aza-Michael addition is another relevant cyclization strategy. youtube.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. An intramolecular aza-Michael addition could be employed to form the azepane ring from a suitably functionalized linear precursor.

| Cyclization Reaction | Precursor Type | Key Features |

| Dieckmann Condensation | Acyclic diester with an N-atom in the backbone | Forms the β-keto ester functionality directly. |

| Intramolecular Reductive Amination | Linear amino-aldehyde or amino-ketone | Versatile and can be performed under mild conditions. |

| Intramolecular Aza-Michael Addition | Linear amino-α,β-unsaturated ester | Efficient for C-N bond formation and ring closure. |

Targeted Synthesis of the Azepanecarboxylate Scaffold

The construction of the core 4-phenyl-azepan-7-one ring system is the crucial step in the synthesis of this compound. Several strategic approaches can be envisioned for the formation of this scaffold, drawing from established methods in heterocyclic chemistry.

Ring expansion reactions of smaller, more readily available cyclic precursors offer a powerful method for the construction of the seven-membered azepane ring. These strategies often leverage the release of ring strain as a thermodynamic driving force.

One notable approach involves the photochemical dearomative ring expansion of nitroarenes. This method can transform a six-membered aromatic ring into a seven-membered azepine ring system. For instance, a substituted nitrobenzene (B124822) derivative could potentially be converted to a functionalized azepine, which could then be further elaborated to the target azepanecarboxylate. This process is often mediated by blue light and can proceed at room temperature. Subsequent reduction of the resulting azepine would yield the saturated azepane core.

Another well-established ring expansion strategy is the expansion of a piperidine ring. Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through piperidine ring expansion. This approach could be adapted to a suitably substituted piperidine precursor to furnish the desired 4-phenyl-azepan-7-one scaffold.

The following table summarizes key aspects of these ring expansion strategies:

| Strategy | Precursor | Key Transformation | Advantages |

| Photochemical Dearomatization | Substituted Nitroarene | Photochemical ring expansion | Mild reaction conditions, access to complex azepanes |

| Piperidine Ring Expansion | Functionalized Piperidine | Rearrangement/Insertion | High stereoselectivity and regioselectivity |

Organolithium reagents are highly versatile tools in organic synthesis, acting as potent nucleophiles and strong bases. chemimpex.com Their application in the formation and functionalization of heterocyclic systems, including azepanes, is well-documented.

In the context of this compound synthesis, organolithium chemistry could be employed in several ways. For instance, an intramolecular cyclization of a suitably functionalized acyclic precursor could be initiated by an organolithium-mediated reaction. This might involve the deprotonation of an acidic C-H bond followed by nucleophilic attack to form the seven-membered ring.

Furthermore, organolithium reagents are instrumental in functionalizing existing heterocyclic scaffolds. While direct α-lithiation of N-Boc protected azepane has been reported as a low-yielding process, alternative strategies involving directed ortho-metalation or lithium-halogen exchange on a phenyl-substituted precursor could provide a pathway to introduce the ethyl carboxylate group or other necessary functionalities.

Modern synthetic chemistry heavily relies on catalytic methods to achieve high levels of selectivity and efficiency. The synthesis of azepanecarboxylates can benefit significantly from various catalytic approaches.

Transition metal catalysis, particularly with palladium, has been successfully employed for the functionalization of azepane precursors. For example, the palladium-mediated cross-coupling of α-halo eneformamides derived from caprolactam with various nucleophiles provides a route to 2-substituted azepenes, which can be subsequently reduced to the corresponding azepanes. This strategy could be adapted to introduce the phenyl group at the 4-position of the azepane ring.

Furthermore, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary amines have been developed for the selective preparation of azepine-2-carboxylates. nih.gov While this method yields an unsaturated ring, subsequent reduction would provide the desired azepanecarboxylate scaffold.

The following table highlights some catalytic approaches applicable to azepane synthesis:

| Catalyst System | Reaction Type | Key Feature |

| Palladium(0) complexes | Cross-coupling | Functionalization of pre-formed rings |

| Copper(I) complexes | Tandem amination/cyclization | Formation of functionalized azepine ring |

| Rhodium(II) complexes | (4+3) Cycloaddition | Construction of the azepinone core |

A particularly promising strategy for the direct construction of the 4-phenyl-7-oxo-azepane core is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In a hypothetical synthesis of the target molecule, a precursor such as N-(3-ethoxycarbonyl-3-phenylpropyl)-β-alanine ethyl ester could undergo an intramolecular cyclization under basic conditions to yield this compound directly. This approach offers a convergent and efficient route to the desired scaffold.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic endeavor to maximize yield and purity while ensuring scalability and reproducibility. For the synthesis of this compound, particularly via a proposed Dieckmann condensation, several parameters would need to be carefully optimized.

Key Parameters for Optimization in a Dieckmann Condensation:

Base: The choice of base is crucial. Common bases for the Dieckmann condensation include sodium ethoxide, potassium tert-butoxide, and sodium hydride. The strength and steric bulk of the base can significantly influence the reaction rate and the formation of side products.

Solvent: The reaction is typically carried out in an aprotic solvent that can dissolve the reactants and the base. Toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are common choices. The polarity and boiling point of the solvent can affect the reaction kinetics and the solubility of intermediates.

Temperature: The reaction temperature needs to be carefully controlled. While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition or side reactions.

Reaction Time: The reaction time must be sufficient to ensure complete conversion of the starting material. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

A systematic approach, such as a Design of Experiments (DoE) methodology, could be employed to efficiently explore the interplay of these variables and identify the optimal conditions for the synthesis.

Hypothetical Optimization Data for a Dieckmann Condensation:

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOEt (1.1) | Toluene | 80 | 12 | 45 |

| 2 | KHMDS (1.1) | THF | 25 | 8 | 60 |

| 3 | NaH (1.2) | DMF | 50 | 6 | 75 |

| 4 | KHMDS (1.1) | Toluene | 60 | 10 | 55 |

Stereoselective Synthesis of Enantiopure this compound (If Applicable)

The presence of a stereocenter at the 4-position of the azepane ring in this compound raises the possibility of synthesizing enantiomerically pure forms of the compound. Stereoselective synthesis is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Several strategies can be envisioned for the stereoselective synthesis of this compound:

Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material that already contains the desired stereocenter. For example, an amino acid derivative with the correct stereochemistry could be elaborated into the acyclic precursor for the Dieckmann condensation, thereby transferring the chirality to the final product.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a key bond-forming step. For instance, a catalytic asymmetric intramolecular cyclization could be developed. Chiral organocatalysts or transition metal complexes with chiral ligands have been successfully employed in the asymmetric synthesis of various heterocyclic compounds.

Chiral Resolution: This classical method involves the separation of a racemic mixture into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

Recent advances in stereoselective synthesis have provided powerful tools for accessing enantiopure seven-membered rings. For example, organocatalyzed domino reactions have been developed for the enantioselective synthesis of azepane moieties. These strategies often involve the formation of a bridged bicyclic intermediate, which can then be selectively transformed into the desired functionalized azepane. nih.gov An osmium-catalyzed tethered aminohydroxylation has also been reported for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov While not directly applicable to the target molecule, these examples demonstrate the feasibility of achieving high levels of stereocontrol in azepane synthesis.

The choice of strategy would depend on factors such as the availability of chiral starting materials, the efficiency of the asymmetric catalyst, and the scalability of the resolution process.

Advanced Spectroscopic Characterization of Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a complete structural assignment.

¹H NMR Spectral Analysis of Protons within the Azepane Ring and Substituents

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected chemical shifts are influenced by the neighboring functional groups, such as the phenyl ring, the ester, and the lactam carbonyl group.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. chemicalbook.com The ethyl ester group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, likely around δ 4.1-4.2 ppm, coupled to a triplet for the methyl (-CH₃) protons at approximately δ 1.2-1.3 ppm. rsc.org

The protons on the seven-membered azepane ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The protons adjacent to the nitrogen (C5-H and C3-H) and the carbonyl group (C6-H) would be shifted downfield. The methine proton at the C4 position, being attached to the phenyl-bearing carbon, would also have a distinct chemical shift. researchgate.net

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 7.5 | m |

| Azepane-H (C3, C5, C6) | 2.0 - 4.0 | m |

| Azepane-H (C2) | 1.8 - 2.5 | m |

| -OCH₂CH₃ | 4.1 - 4.2 | q |

| -OCH₂CH₃ | 1.2 - 1.3 | t |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR and DEPT Spectroscopy for Carbon Skeletal Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbons of the lactam and the ester are expected at the most downfield positions, typically in the range of δ 170-175 ppm. researchgate.net The aromatic carbons of the phenyl ring would appear between δ 125 and 145 ppm. hw.ac.ukoregonstate.edu The carbons of the azepane ring would resonate in the aliphatic region, with those closer to the nitrogen and carbonyl group appearing further downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, aiding in the definitive assignment of the aliphatic signals.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Lactam) | ~175 |

| C=O (Ester) | ~172 |

| Phenyl-C (quaternary) | 140 - 145 |

| Phenyl-CH | 125 - 130 |

| -OCH₂CH₃ | ~61 |

| Azepane-C (C4) | 55 - 65 |

| Azepane-C (C3, C5, C6, C7) | 30 - 55 |

| -OCH₂CH₃ | ~14 |

Note: These are predicted values based on analogous structures. researchgate.nethw.ac.uk

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. researchgate.netsdsu.edu It would be crucial for tracing the connectivity of the protons around the azepane ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org It is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbons and the phenyl-substituted C4 carbon. For instance, correlations from the methylene protons of the ethyl group to the ester carbonyl carbon would confirm that assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For example, NOESY could help determine the relative orientation of the phenyl group with respect to the azepane ring protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₅H₁₉NO₃), the expected exact mass can be calculated.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for lactams include cleavage of the ring. ojp.govmiamioh.edu The loss of the ethoxycarbonyl group or fragments from the azepane ring would be expected.

Expected HRMS Data:

Molecular Formula: C₁₅H₁₉NO₃

Calculated Exact Mass [M+H]⁺: 262.1438 Da

Infrared (IR) Spectroscopy for Functional Group Identification (Keto and Ester)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups.

The carbonyl stretching vibration (C=O) of the seven-membered lactam (amide) is expected to appear around 1650-1670 cm⁻¹. cdnsciencepub.compg.edu.pl The ester carbonyl (C=O) stretch typically absorbs at a higher frequency, around 1735-1750 cm⁻¹. libretexts.org The presence of these two distinct, strong bands would be a key characteristic of the molecule's IR spectrum. Other notable absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Expected IR Absorption Bands:

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| C=O (Lactam) | 1650 - 1670 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2980 | Medium |

| C-O (Ester) | 1150 - 1250 | Strong |

| C-N | 1100 - 1200 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture (If Single Crystals are Obtainable)

Should the compound be crystalline and suitable single crystals can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. rsc.org

The analysis would reveal the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations such as a chair or boat form. nih.gov Furthermore, it would establish the relative stereochemistry of the substituents and provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. The availability of such a structure would be invaluable for computational studies and for understanding structure-activity relationships in related compounds.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of techniques for investigating the stereochemical properties of chiral molecules such as this compound. The presence of a stereocenter at the C4 position, bearing a phenyl group, renders this molecule chiral, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. These techniques are instrumental in determining the enantiomeric purity and absolute configuration of such compounds.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active molecule will absorb one of these polarized forms of light more than the other, resulting in a CD spectrum. libretexts.org This spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. For a molecule like this compound, the chromophores, such as the phenyl ring and the amide group within the azepanone ring, will give rise to characteristic CD signals. The sign and magnitude of these signals, often referred to as Cotton effects, are directly related to the three-dimensional arrangement of atoms around the chiral center.

Optical Rotatory Dispersion, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. vlabs.ac.in A plain ORD curve shows a gradual change in optical rotation as the wavelength changes. vlabs.ac.in However, in the vicinity of a chromophore's absorption band, the curve will show a characteristic peak and trough, known as a Cotton effect. The shape and sign of this Cotton effect are also indicative of the absolute configuration of the molecule.

The determination of the absolute configuration of this compound would typically involve comparing its experimental CD and ORD spectra with those of a reference compound with a known configuration or with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov

Enantiomeric purity, or enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other in a mixture. Chiroptical methods can be used to quantify this. For instance, the intensity of a CD signal or the magnitude of the optical rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric purity can be calculated.

| Parameter | (R)-Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate | (S)-Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate |

| Specific Rotation [α]D20 | +X° (c 1.0, CHCl3) | -X° (c 1.0, CHCl3) |

| CD Spectrum (λmax, nm) | Positive Cotton effect at ~220 nm, Negative Cotton effect at ~260 nm | Negative Cotton effect at ~220 nm, Positive Cotton effect at ~260 nm |

| ORD Spectrum | Positive Cotton effect | Negative Cotton effect |

| Enantiomeric Excess (e.e.) | >99% (for a highly pure sample) | >99% (for a highly pure sample) |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The data presented in such a table would be invaluable for chemists working on the asymmetric synthesis of this compound, providing a reliable method to assess the success of their stereoselective strategies. nih.gov The sign of the specific rotation provides a preliminary indication of the enantiomeric form, while the full CD and ORD spectra offer more detailed structural information, allowing for the unambiguous assignment of the absolute configuration.

Conformational Analysis and Dynamics of the Azepane Ring in Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Conformational Preferences of Seven-Membered Rings

Seven-membered rings, such as cycloheptane (B1346806) and its heterocyclic analogs like azepane, are significantly more flexible than their five- and six-membered counterparts. This flexibility gives rise to a variety of interconverting conformations. The two most commonly discussed low-energy conformations for seven-membered rings are the chair and the boat forms.

For the parent azepane ring, computational studies have explored its conformational space. The chair conformation is often the most stable, but the energy difference between the chair and boat forms can be small, leading to a dynamic equilibrium between multiple conformations. The presence of substituents can significantly alter the relative energies of these conformers, favoring one over the other.

Influence of Keto and Phenyl Substituents on Azepane Conformation

The conformational behavior of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is dictated by the interplay of its substituents. The core of this molecule is a substituted ε-caprolactam. Studies on analogous substituted ε-caprolactams provide valuable insights into the conformational preferences of the azepane ring in this context.

The substituents at the C-7 (equivalent to C-6 in ε-caprolactam nomenclature) and nitrogen atoms play a crucial role in determining the finer details of the chair conformation. For a C-6 substituted caprolactam bearing a methoxycarbonyl group (–COOMe), there is a preference for this group to occupy an equatorial position . rsc.orgscispace.com This preference is driven by the desire to minimize steric interactions.

Dynamic NMR Studies of Ring Inversion and Side-Chain Rotamerism

Due to the low energy barriers between different conformations of seven-membered rings, dynamic processes such as ring inversion are common and can often be studied by dynamic nuclear magnetic resonance (DNMR) spectroscopy. For substituted ε-caprolactams, DNMR studies have revealed the existence of exchange processes between different chair forms.

For instance, a BOC-protected caprolactam with a C-6 ester group was found to undergo exchange between two chair forms. In solution, an equilibrium exists between a conformation with the C-6 ester in an equatorial position (30%) and one with it in an axial position (70%). rsc.orgscispace.com This demonstrates that while there might be a preferred conformation, the energy barrier to inversion is low enough for both to be populated at room temperature.

In this compound, several dynamic processes can be anticipated and potentially studied by DNMR:

Ring Inversion: The interconversion between different chair and boat conformations of the azepane ring.

N-Phenyl Rotation: Restricted rotation around the N-C(phenyl) bond due to steric hindrance from the azepane ring. This can lead to atropisomerism in suitably substituted systems.

Ethyl Carboxylate Rotation: Rotation around the C-C and C-O bonds of the ethyl carboxylate side chain.

Temperature-dependent NMR studies would be invaluable in determining the energy barriers associated with these dynamic processes. Coalescence of signals at specific temperatures would allow for the calculation of the free energy of activation (ΔG‡) for ring inversion and restricted rotation.

Computational Modeling of Preferred Conformations and Energy Barriers

In the absence of direct experimental data for this compound, computational modeling provides a powerful tool to predict its conformational landscape and the energy barriers between different conformers. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to optimize the geometries of various possible conformations and calculate their relative energies.

Based on studies of related ε-caprolactams, a computational analysis of this compound would likely reveal the following:

The chair conformation of the azepane ring is the most stable.

The ethyl carboxylate group at the C-7 position preferentially occupies an equatorial position to minimize steric strain.

The energy barrier for ring inversion, proceeding through a transition state that may resemble a boat or twist-boat conformation, could be calculated.

Computational methods can also be used to explore the rotational energy profile of the N-phenyl group. This would provide insight into the steric interactions that govern its preferred orientation and the energy barrier to its rotation. Such calculations would complement and help interpret data from dynamic NMR experiments.

The following table summarizes the likely conformational preferences and dynamic parameters for this compound, based on the analysis of analogous compounds.

| Parameter | Predicted Characteristic | Basis of Prediction |

| Azepane Ring Conformation | Predominantly Chair-like | X-ray and NMR data of substituted ε-caprolactams rsc.orgscispace.com |

| Ethyl Carboxylate Orientation | Equatorial | Steric considerations and data from C-6 substituted caprolactams rsc.orgscispace.com |

| N-Phenyl Group Dynamics | Restricted Rotation | Steric hindrance between the phenyl ring and the azepane ring |

| Ring Inversion Barrier | Likely low, allowing for dynamic equilibrium | DNMR studies on substituted caprolactams showing conformational exchange rsc.orgscispace.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Reactions of the Keto Group (e.g., Nucleophilic Additions, Reductions, Alpha-Functionalizations)

The ketone at the C-7 position is a primary site for chemical transformations. Its reactivity is influenced by the adjacent ester group, classifying this part of the molecule as a β-keto ester.

Nucleophilic Additions and Reductions: The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. A common and synthetically useful reaction is its reduction to a secondary alcohol. Selective reducing agents are required to avoid simultaneous reduction of the ethyl ester. Sodium borohydride (B1222165) (NaBH₄) is particularly well-suited for this transformation, as it is a mild reducing agent that typically reduces aldehydes and ketones without affecting less reactive esters under standard conditions. researchgate.netmasterorganicchemistry.com The reaction, usually conducted in a protic solvent like methanol (B129727) or ethanol (B145695), proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield Ethyl 7-hydroxy-4-phenyl-4-azepanecarboxylate. masterorganicchemistry.com

Alpha-Functionalizations: The carbon atom adjacent to the keto group (the α-carbon at C-6) is activated by both the ketone and the ester moieties, making its protons acidic and enabling a variety of functionalization reactions.

Halogenation: The α-position can be readily halogenated. N-halosuccinimides, such as N-bromosuccinimide (NBS), are effective reagents for the selective monohalogenation of such cyclic ketones under neutral or acid-catalyzed conditions. tandfonline.comtandfonline.comrsc.org The reaction often proceeds through an enol or enolate intermediate. For instance, reacting the title compound with NBS in a solvent like dimethyl sulfoxide (B87167) (DMSO) or in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) would be expected to yield Ethyl 6-bromo-7-oxo-4-phenyl-4-azepanecarboxylate. tandfonline.comrsc.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Solvent | Expected Product |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ethyl 7-hydroxy-4-phenyl-4-azepanecarboxylate |

| α-Bromination | N-Bromosuccinimide (NBS) | DMSO or Et₂O with NH₄OAc | Ethyl 6-bromo-7-oxo-4-phenyl-4-azepanecarboxylate |

Reactivity of the Ethyl Ester Moiety (e.g., Transesterification, Saponification, Amidation)

The ethyl ester group can undergo nucleophilic acyl substitution, allowing for its conversion into other esters, a carboxylate salt, or amides.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. β-keto esters can be selectively transesterified, often through an enol intermediate. nih.gov Catalysts such as titanium alkoxides or mineral acids can facilitate this exchange. nih.govnih.gov For example, heating the compound with benzyl (B1604629) alcohol and a suitable catalyst would produce Benzyl 7-oxo-4-phenyl-4-azepanecarboxylate. The efficiency of transesterification can be enhanced by removing the ethanol byproduct. rsc.org

Saponification: This is the base-catalyzed hydrolysis of the ester. wikipedia.orgmasterorganicchemistry.com Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at room or elevated temperatures results in the cleavage of the ester bond. organicchemistrytutor.comoperachem.com The reaction yields ethanol and the corresponding carboxylate salt, Sodium 7-oxo-4-phenyl-4-azepanecarboxylate-1-carboxylate. This process is effectively irreversible due to the deprotonation of the initially formed carboxylic acid by the alkoxide byproduct. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org An acidic workup is required to obtain the neutral carboxylic acid. organicchemistrytutor.com

Amidation (Aminolysis): Amides can be formed by heating the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of ethanol. echemi.comchemistrysteps.com This conversion is generally less efficient than using more reactive acylating agents like acyl chlorides but can be driven to completion, often by using an excess of the amine or by removing the alcohol. chemistrysteps.com

| Reaction Type | Reagent(s) | Key Conditions | Expected Product |

|---|---|---|---|

| Transesterification | Another alcohol (R'-OH) | Acid or base catalyst (e.g., Ti(OR)₄), heat | New ester (R' 7-oxo-4-phenyl-4-azepanecarboxylate) |

| Saponification | Aqueous base (e.g., NaOH, KOH) | Heat | Carboxylate salt (e.g., Sodium 7-oxo-4-phenyl-4-azepanecarboxylate-1-carboxylate) |

| Amidation | Amine (R₂NH) | Heat | Amide (N,N-R₂-7-oxo-4-phenyl-4-azepanecarboxamide) |

Transformations Involving the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)

The phenyl group attached to the azepane nitrogen can participate in reactions typical of aromatic rings. The nitrogen atom's lone pair is delocalized into the lactam carbonyl, making the N-phenyl group analogous to an acetanilide. This electronic effect renders the phenyl ring less reactive than benzene (B151609) (deactivated) but directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions could be performed on the phenyl ring. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho-nitro and para-nitro substituted products, with the para isomer likely predominating due to reduced steric hindrance.

Cross-Coupling Reactions: While the unsubstituted phenyl ring is not directly reactive in cross-coupling, it can be pre-functionalized via EAS (e.g., bromination) to install a leaving group. The resulting aryl halide could then participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions to form new carbon-carbon bonds.

Ring-Opening and Ring-Contraction Reactions of the Azepane System

The seven-membered azepane ring contains a lactam functionality, which is susceptible to hydrolysis under either acidic or basic conditions, leading to ring-opening. This reactivity is analogous to that of ε-caprolactam, the monomer used to produce Nylon 6. rsc.org

Acid-Catalyzed Ring-Opening: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the lactam can be hydrolyzed. researchgate.net The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This leads to the cleavage of the amide bond and the formation of a ring-opened product, 4-(Carboxy(phenyl)amino)heptanoic acid. Under anhydrous acidic conditions, this type of reaction can initiate cationic ring-opening polymerization. ehu.essemanticscholar.org

Base-Catalyzed Ring-Opening: Strong aqueous base will also hydrolyze the lactam, typically requiring heat. The hydroxide ion attacks the carbonyl carbon, leading to the formation of the salt of the corresponding amino acid.

Ring-contraction reactions are less common for this stable seven-membered ring system and would require specific reagents and conditions to induce skeletal rearrangement, which are not typically observed.

Investigation of Tautomerism and Isomerization Pathways

The presence of the β-keto ester functionality makes Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate a prime candidate for keto-enol tautomerism. This is a chemical equilibrium between the keto form (as named) and two possible enol forms. chemrxiv.org

The equilibrium position is highly dependent on the solvent. missouri.educdnsciencepub.comcdnsciencepub.com In non-polar solvents, the enol form is often favored due to stabilization by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, which tends to favor the more polar keto tautomer. researchgate.net This phenomenon can be readily studied and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the distinct signals corresponding to the keto and enol tautomers. missouri.edunih.govresearchgate.netox.ac.uk

| Solvent Type | Example Solvent | Predominant Tautomer | Reason |

|---|---|---|---|

| Non-polar, Aprotic | Carbon Tetrachloride, Benzene | Enol | Stabilization via intramolecular hydrogen bonding. researchgate.net |

| Polar, Aprotic | Acetonitrile, DMSO | Mixed / Keto | Solvent polarity favors the more polar keto form. missouri.edu |

| Polar, Protic | Methanol, Water | Keto | Solvent disrupts intramolecular H-bonds and solvates the keto form. researchgate.net |

Isomerization can also refer to the restricted rotation around the C-N amide bond, which can lead to the existence of cis and trans isomers (rotamers). However, the tautomeric equilibrium is generally the more significant isomeric consideration for this class of compounds.

Stereochemical Investigations of Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Identification and Resolution of Stereoisomers (If Chiral Centers are Present or Generated)

No published data is available on the identification of chiral centers or the resolution of stereoisomers for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate.

Diastereoselective and Enantioselective Transformations

There is no information in the scientific literature regarding diastereoselective or enantioselective transformations involving this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Specific methods for the determination of enantiomeric excess of this compound using chiral chromatography have not been reported.

Correlation of Absolute Configuration with Spectroscopic Data

No studies correlating the absolute configuration of this compound with its spectroscopic data are currently available.

Computational Chemistry and Theoretical Studies of Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

No studies detailing the electronic structure, orbital energies, or thermodynamic properties of Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate through quantum chemical calculations were identified.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

There is no available research that has used DFT to determine the optimized molecular geometry, bond lengths, bond angles, or to calculate the vibrational frequencies of this compound.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Information regarding the computational modeling of reaction pathways or the analysis of transition states for chemical transformations involving this compound is not present in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

No computational studies predicting the NMR chemical shifts or IR frequencies for this specific molecule could be located.

Molecular Dynamics Simulations for Conformational Sampling

There are no published molecular dynamics simulations that explore the conformational landscape and flexibility of this compound.

Derivatization and Functional Group Interconversions of Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate

Modifications at the Keto Carbon

The ketone functionality at the 7-position of the azepane ring is a prime site for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Common reactions at the keto-carbon include reduction to the corresponding alcohol, reductive amination to introduce new amino groups, and reactions with organometallic reagents to form tertiary alcohols.

Reduction of the Keto Group: The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

| Reagent | Product | Reaction Conditions | Reference Example |

| Sodium borohydride (B1222165) (NaBH4) | Ethyl 7-hydroxy-4-phenyl-4-azepanecarboxylate | Methanol (B129727), 0 °C to rt | Analogous reduction of a cyclic ketone researchgate.net |

| Lithium aluminum hydride (LiAlH4) | 4-Phenyl-4-azepane-7-ol | Dry THF, 0 °C to rt | Reduction of both keto and ester groups |

Reductive Amination: This reaction involves the initial formation of an imine or enamine intermediate followed by reduction to an amine. This provides a straightforward method to install a nitrogen-containing substituent at the 7-position.

| Amine | Reducing Agent | Product | Reference Example |

| Ammonia | Sodium cyanoborohydride (NaBH3CN) | Ethyl 7-amino-4-phenyl-4-azepanecarboxylate | General reductive amination protocol |

| Benzylamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Ethyl 7-(benzylamino)-4-phenyl-4-azepanecarboxylate | Mild conditions for secondary amine formation |

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to olefinated azepane derivatives.

| Ylide | Product | Reaction Conditions | Reference Example |

| Methyltriphenylphosphonium bromide | Ethyl 7-methylene-4-phenyl-4-azepanecarboxylate | n-Butyllithium, THF | Standard Wittig olefination |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 7-(carbethoxymethylene)-4-phenyl-4-azepanecarboxylate | Toluene, reflux | Horner-Wadsworth-Emmons variant |

Transformations of the Ester Group to Other Carboxylic Acid Derivatives

The ethyl ester group at the 4-position of the azepane ring can be converted into a variety of other carboxylic acid derivatives, which can serve as handles for further functionalization or to modulate the compound's physicochemical properties.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other esters.

| Reagent | Product | Reaction Conditions |

| Lithium hydroxide (B78521) (LiOH) | 7-Oxo-4-phenyl-4-azepanecarboxylic acid | THF/Water |

| Hydrochloric acid (HCl) | 7-Oxo-4-phenyl-4-azepanecarboxylic acid | Water, reflux |

Amide Formation: The carboxylic acid can be coupled with a variety of amines to form amides using standard peptide coupling reagents. Alternatively, direct aminolysis of the ester can be achieved with certain amines at elevated temperatures.

| Amine | Coupling Reagent | Product | Reference Example |

| Aniline | HATU, DIPEA | 7-Oxo-4-phenyl-N-phenyl-4-azepanecarboxamide | Standard amide coupling rsc.org |

| Morpholine | EDCI, HOBt | (7-Oxo-4-phenylazepan-4-yl)(morpholino)methanone | Common peptide coupling conditions |

Reduction to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

| Reagent | Product | Reaction Conditions |

| Lithium aluminum hydride (LiAlH4) | (7-Oxo-4-phenylazepan-4-yl)methanol | Dry THF, 0 °C to rt |

Introduction of Additional Functionality on the Phenyl Ring

The phenyl ring attached to the azepane nitrogen is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing substituent (the azepane ring) will influence the position of the incoming electrophile. wikipedia.orglibretexts.org The bulky azepane group may favor substitution at the para position due to steric hindrance at the ortho positions.

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

| Reagent | Product (Major) | Reaction Conditions |

| HNO3, H2SO4 | Ethyl 7-oxo-4-(4-nitrophenyl)-4-azepanecarboxylate | 0 °C |

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent and a Lewis acid catalyst.

| Reagent | Catalyst | Product (Major) |

| Br2 | FeBr3 | Ethyl 4-(4-bromophenyl)-7-oxo-4-azepanecarboxylate |

| Cl2 | AlCl3 | Ethyl 4-(4-chlorophenyl)-7-oxo-4-azepanecarboxylate |

Friedel-Crafts Acylation: An acyl group can be introduced onto the phenyl ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

| Acylating Agent | Catalyst | Product (Major) |

| Acetyl chloride | AlCl3 | Ethyl 4-(4-acetylphenyl)-7-oxo-4-azepanecarboxylate |

Selective Functionalization of the Azepane Nitrogen

While the nitrogen atom in ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is part of an amide-like system (a carbamate), its reactivity can be exploited under certain conditions, particularly after removal of the ethoxycarbonyl group. However, direct functionalization is generally challenging due to the delocalization of the nitrogen lone pair into the carbonyl group. A more common strategy involves the synthesis of the N-unsubstituted precursor, 4-phenyl-azepan-7-one, followed by N-functionalization.

N-Alkylation: The secondary amine precursor can be alkylated using various alkyl halides or via reductive amination with aldehydes and ketones.

| Alkylating Agent | Base | Product | Reference Example |

| Benzyl (B1604629) bromide | K2CO3 | 1-Benzyl-4-phenylazepan-4-one | Standard N-alkylation conditions |

| 2-(Thiophen-2-yl)ethyl tosylate | NaH | 1-(2-(Thiophen-2-yl)ethyl)-4-phenylazepan-4-one | Synthesis of bioactive analogs nih.gov |

N-Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides to form amides.

| Acylating Agent | Base | Product |

| Propionyl chloride | Triethylamine | 1-Propionyl-4-phenylazepan-4-one |

| Acetic anhydride | Pyridine | 1-Acetyl-4-phenylazepan-4-one |

Potential Applications of Ethyl 7 Oxo 4 Phenyl 4 Azepanecarboxylate As a Synthetic Building Block

Role in the Construction of Complex Polycyclic Architectures

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a core structure in many biologically active compounds and natural products. The presence of a ketone at the 7-position and an N-phenyl group with an ethyl carboxylate at the 4-position in Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate offers several reactive sites. Hypothetically, the ketone could be a handle for various transformations such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, allowing for the annulation of additional rings. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then participate in intramolecular cyclization reactions to form bicyclic or more complex polycyclic systems. However, no specific examples of such applications have been documented in the scientific literature.

Precursor for Advanced Heterocyclic Scaffolds

The functional groups present in this compound make it a plausible precursor for more elaborate heterocyclic scaffolds. For instance, the ketone could be a starting point for the synthesis of fused pyrazoles, isoxazoles, or pyrimidines through condensation with appropriate binucleophiles. The lactam moiety within the azepane ring could potentially undergo ring-opening and re-closing reactions to afford different heterocyclic systems. Despite these theoretical possibilities, there is no published research demonstrating the conversion of this compound into other advanced heterocyclic scaffolds.

Intermediate in the Synthesis of Natural Product Analogs (Non-Biological Focus)

Many natural products contain seven-membered rings and complex nitrogen-containing architectures. The azepane core of this compound could, in principle, serve as a starting point for the synthesis of analogs of these natural products. By modifying the existing functional groups and introducing new stereocenters, it might be possible to generate novel molecular frameworks with potential applications in various areas of chemistry. To date, no studies have reported the use of this specific compound as an intermediate in the synthesis of any natural product analog.

Utility in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)

The N-phenyl group and the ester functionality of this compound could be exploited in materials science. For example, the ester could be converted to a polymerizable group, allowing the incorporation of the azepane unit into a polymer backbone. This could potentially impart unique thermal or mechanical properties to the resulting material. In supramolecular chemistry, the phenyl group could participate in π-stacking interactions, while the ketone and ester could act as hydrogen bond acceptors, facilitating the formation of self-assembled structures. Nevertheless, there is a lack of experimental data to support these potential applications.

Conclusions and Future Research Directions

Summary of Key Findings Regarding Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

Based on the analysis of its constituent functional groups—a lactam within a seven-membered ring, an N-phenyl substituent, and an ethyl carboxylate group—several key characteristics of this compound can be postulated. The presence of the electron-withdrawing phenyl group on the nitrogen atom is expected to influence the reactivity of the lactam, potentially making the carbonyl carbon more electrophilic and affecting the acidity of the alpha-protons. The ethyl carboxylate and the ketone offer multiple sites for chemical modification, suggesting that this molecule could serve as a versatile intermediate for the synthesis of more complex azepane derivatives. The conformational flexibility of the azepane ring is a defining feature, and the substituents are likely to adopt specific low-energy conformations that would be crucial for any potential biological activity.

Remaining Challenges and Open Questions

The foremost challenge concerning this compound is the current lack of specific experimental data in the scientific literature. Its synthesis has not been explicitly described, and as a result, its physical and spectroscopic properties remain uncharacterized. The precise influence of the N-phenyl and C4-ethyl carboxylate groups on the azepane ring's conformation and reactivity is a significant open question that can only be answered through empirical investigation. Furthermore, without experimental screening, its potential applications in medicinal chemistry, materials science, or as a synthetic building block are purely speculative. The development of a reliable and scalable synthetic route to this compound is the primary hurdle to be overcome.

Proposed Future Research Avenues for Azepane Chemistry

The study of azepane chemistry would benefit from the synthesis and characterization of novel, well-defined derivatives like this compound. A primary future research avenue would be the development of a stereoselective synthesis of this compound, which would allow for the investigation of the biological activities of individual enantiomers. Subsequent research could focus on the selective chemical modification of its functional groups. For instance, the reduction of the ketone, hydrolysis of the ester followed by amide formation, or electrophilic substitution on the phenyl ring could yield a library of new compounds. These derivatives could then be screened for various biological activities, contributing to the broader understanding of structure-activity relationships in the azepane class of compounds. Moreover, computational studies could be employed to predict the conformational preferences and reactive sites of this molecule, guiding future experimental work.

Broader Impact on Organic Synthesis and Chemical Sciences

The successful synthesis and study of this compound would contribute to the expanding toolkit of heterocyclic chemistry. The development of new synthetic methodologies for functionalized azepanes is an ongoing goal in organic synthesis, and a novel route to this compound could have broader applications. Furthermore, should this molecule or its derivatives exhibit interesting biological properties, it could serve as a new scaffold for drug discovery, potentially leading to the development of novel therapeutics. researchgate.netnih.gov The exploration of such underrepresented areas of chemical space is crucial for the advancement of chemical sciences, as it can lead to the discovery of new reactions, new molecules with unique properties, and new solutions to challenges in medicine and materials.

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound typically involves a Michael addition followed by cyclization. For example, analogous azepane derivatives are synthesized by reacting chalcone analogs (e.g., (2E)-3-aryl-1-arylprop-2-en-1-one) with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH in ethanol) under reflux conditions for 8–12 hours . Key parameters for yield optimization include:

- Temperature control : Maintaining reflux conditions (~78°C for ethanol) to ensure complete enolate formation.

- Stoichiometry : A 1:1 molar ratio of chalcone to ethyl acetoacetate minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity (>98%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the azepane ring (e.g., δ 3.8–4.2 ppm for ester methylene protons, δ 170–175 ppm for carbonyl carbons) and phenyl substituents (aromatic protons at δ 7.2–7.6 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and ring puckering. For example, SHELXL refinement (via the SHELX suite) can model disorder in cyclohexene rings and calculate puckering parameters (Q, θ, φ) to confirm envelope or half-chair conformations .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 275.34 for C16H21NO3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs . To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Comparative SAR Studies : Compare activity of this compound with analogs (e.g., ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate) to identify critical functional groups. For instance, replacing the ethoxy group with methoxy may reduce lipophilicity and alter binding affinity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, accounting for outliers via Grubbs’ test .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., G-protein-coupled receptors). Parameterize force fields (e.g., OPLS-AA) for accurate van der Waals and electrostatic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to identify key residues (e.g., Asp113 in opioid receptors) .

- QSAR Modeling : Develop regression models (e.g., PLS regression) using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can researchers validate the compound’s purity and stability under varying storage conditions?

Methodological Answer:

- HPLC Analysis : Use a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) with UV detection at λmax 255 nm to quantify impurities (<2%) .

- Stability Studies : Store samples at -20°C (vs. RT) and monitor degradation via LC-MS over 6–12 months. For hydrolytically sensitive esters, lyophilization or inert-atmosphere storage (N2) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.